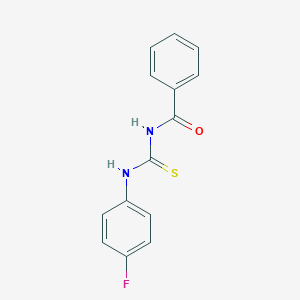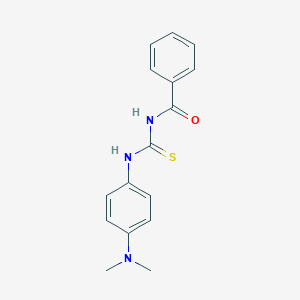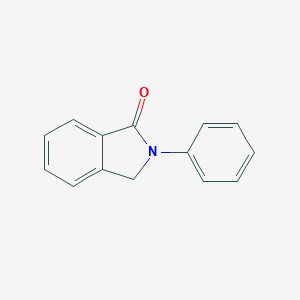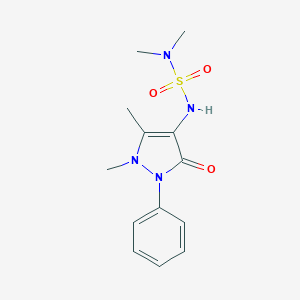![molecular formula C21H24N2O4 B185027 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone CAS No. 5946-54-3](/img/structure/B185027.png)
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone, also known as Dimebon, is a small molecule that has been extensively studied for its potential therapeutic benefits. Dimebon was initially developed as an antihistamine, but its ability to improve cognitive function and memory in animal models has led to its investigation as a treatment for Alzheimer's disease and other neurodegenerative disorders.
作用機序
The precise mechanism of action of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone is not fully understood, but it is thought to act on multiple targets in the brain, including histamine receptors, NMDA receptors, and mitochondrial function. 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone may also have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone can improve cognitive function and memory in animal models, and may also have neuroprotective effects. 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone has also been shown to improve mitochondrial function and reduce oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone in lab experiments is its ability to improve cognitive function and memory in animal models, which can be useful in studying neurodegenerative disorders. However, one limitation is the lack of understanding of its precise mechanism of action, which makes it difficult to design experiments to specifically target its effects.
将来の方向性
There are several potential future directions for research on 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Other potential future directions include investigating its effects on mitochondrial function and oxidative stress, as well as its potential as a treatment for other conditions such as depression and anxiety.
In conclusion, 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone is a small molecule with potential therapeutic benefits for neurodegenerative disorders. Its ability to improve cognitive function and memory in animal models has led to extensive scientific research on its potential uses. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone involves several steps, including the reaction of 3,5-dimethoxybenzoyl chloride with piperazine and subsequent reaction with phenylacetic acid. The resulting product is then purified through recrystallization.
科学的研究の応用
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone has been the subject of numerous scientific studies, with a focus on its potential therapeutic benefits for neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. Studies have shown that 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone can improve cognitive function and memory in animal models, and may also have neuroprotective effects.
特性
CAS番号 |
5946-54-3 |
|---|---|
製品名 |
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone |
分子式 |
C21H24N2O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-13-17(14-19(15-18)27-2)21(25)23-10-8-22(9-11-23)20(24)12-16-6-4-3-5-7-16/h3-7,13-15H,8-12H2,1-2H3 |
InChIキー |
NLCIJUMZXNYTQO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



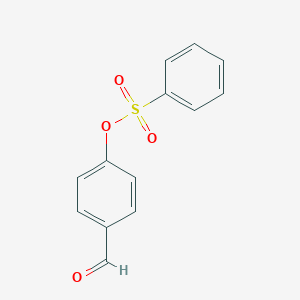



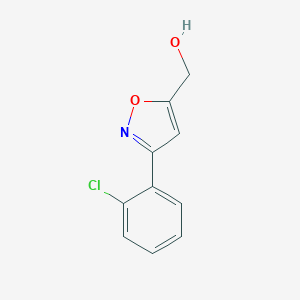
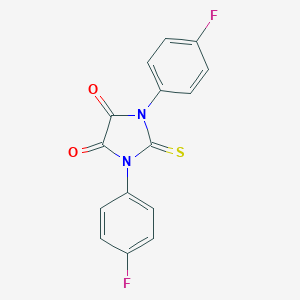
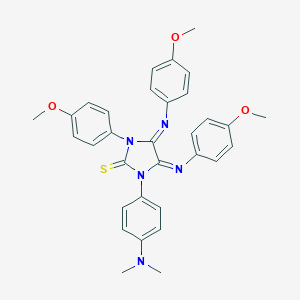
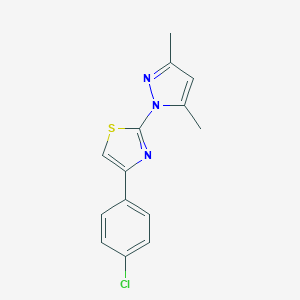

![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
